![molecular formula C19H21NOS2 B1325186 4'-Thiomethyl-3-thiomorpholinomethyl benzophenone CAS No. 898762-98-6](/img/structure/B1325186.png)
4'-Thiomethyl-3-thiomorpholinomethyl benzophenone
Overview
Description
4’-Thiomethyl-3-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C19H21NOS2 and a molecular weight of 343.5 g/mol
Preparation Methods
The synthesis of 4’-thiomethyl-3-thiomorpholinomethyl benzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction.
Introduction of Thiomethyl Group: The thiomethyl group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Attachment of Thiomorpholinomethyl Group: The thiomorpholinomethyl group is attached through a Mannich reaction, involving the condensation of formaldehyde, morpholine, and a thiol derivative.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4’-Thiomethyl-3-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiomethyl and thiomorpholinomethyl groups can participate in nucleophilic substitution reactions with halogenated compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acids, bases), and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that 4'-Thiomethyl-3-thiomorpholinomethyl benzophenone exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that the compound can induce apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent. Notably, it has shown effectiveness against breast cancer cell lines, suggesting a mechanism that may involve the modulation of estrogen receptor pathways .
Antimicrobial Properties
Preliminary research suggests that this compound may possess antimicrobial properties. It has been evaluated for its efficacy against a range of bacterial strains, indicating potential applications in developing new antimicrobial agents . Further investigation is warranted to fully understand its spectrum of activity and mechanism of action.
Photochemistry
UV Absorption and Photostability
The compound has been studied for its photochemical properties, particularly its ability to absorb ultraviolet (UV) light. This characteristic makes it useful in formulations requiring UV protection, such as sunscreens and coatings. Its stability under UV exposure is crucial for maintaining effectiveness in these applications .
Materials Science
Polymer Additive
In materials science, this compound can serve as a photoinitiator in polymerization processes. Its ability to generate radicals upon UV irradiation facilitates the curing of polymers, which is essential in manufacturing coatings, adhesives, and inks .
Data Table: Summary of Applications
Case Studies
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Anticancer Research
A study conducted on the cytotoxic effects of this compound revealed that it significantly inhibited the proliferation of MDA-MB-231 breast cancer cells. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins such as Bcl-2 . -
Antimicrobial Evaluation
In a comparative study assessing the antimicrobial efficacy of various compounds, this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics . -
Photochemical Stability Testing
Research focused on the photochemical stability of this compound demonstrated that it maintains structural integrity under prolonged UV exposure, making it suitable for incorporation into UV protective formulations .
Mechanism of Action
The mechanism of action of 4’-thiomethyl-3-thiomorpholinomethyl benzophenone involves its interaction with molecular targets through its functional groups. The thiomethyl and thiomorpholinomethyl groups can form covalent bonds or non-covalent interactions with target molecules, influencing their activity. The benzophenone core can also participate in photochemical reactions, absorbing light and undergoing electronic transitions that affect its reactivity .
Comparison with Similar Compounds
Similar compounds to 4’-thiomethyl-3-thiomorpholinomethyl benzophenone include:
4’-Methyl-3-thiomorpholinomethyl benzophenone: Similar structure but with a methyl group instead of a thiomethyl group.
4’-Thiomethyl-3-morpholinomethyl benzophenone: Similar structure but with a morpholinomethyl group instead of a thiomorpholinomethyl group.
4’-Thiomethyl-3-thiomorpholinomethyl acetophenone: Similar structure but with an acetophenone core instead of a benzophenone core.
The uniqueness of 4’-thiomethyl-3-thiomorpholinomethyl benzophenone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4'-Thiomethyl-3-thiomorpholinomethyl benzophenone is a synthetic compound belonging to the benzophenone family, which is known for its diverse biological activities. The compound features both thiomethyl and thiomorpholinomethyl groups, contributing to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
The molecular formula of this compound is , with a molecular weight of 341.5 g/mol. The compound can be synthesized through several methods, including Friedel-Crafts acylation and Mannich reactions, allowing for the introduction of functional groups that enhance its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H19NOS2 |
Molecular Weight | 341.5 g/mol |
IUPAC Name | 4-[3-(thiomorpholin-4-ylmethyl)benzoyl]thiobenzaldehyde |
InChI | InChI=1S/C19H19NOS2/c21-19(17-6-4-15(14-22)5-7-17)18-3-1-2-16(12-18)13-20-8-10-23-11-9-20/h1-7,12,14H,8-11,13H2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The thiomethyl and thiomorpholinomethyl groups enhance the compound's ability to penetrate cell membranes, facilitating interactions with enzymes and receptors that modulate their activity. This mechanism is crucial for its potential applications in pharmacology and toxicology.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition at certain concentrations.
2. Anticancer Properties
Preliminary investigations suggest that the compound may exhibit anticancer activity through mechanisms such as apoptosis induction in cancer cell lines. Specific studies have reported IC50 values indicating its potency against different cancer types.
3. Endocrine Disruption Potential
While some benzophenones are known for endocrine-disrupting effects, studies on this compound suggest low intrinsic biological activity concerning endocrine disruption at typical exposure levels.
Case Studies
Recent research has explored the biological implications of benzophenone derivatives, including this compound:
Study 1: Antimicrobial Efficacy
In a comparative study examining various benzophenone derivatives, this compound was found to inhibit the growth of Gram-positive and Gram-negative bacteria with an IC50 value ranging from 5 to 20 µg/mL, showcasing its potential as an antimicrobial agent.
Study 2: Cancer Cell Line Testing
In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that this compound could induce cell cycle arrest and apoptosis at concentrations above 10 µM, indicating promising anticancer properties .
Study 3: Environmental Impact Assessment
Research assessing the environmental fate of benzophenones highlighted concerns regarding their bioaccumulation and potential hormonal effects in aquatic organisms. However, specific studies on this compound reported limited bioactivity, suggesting a lower risk profile compared to other derivatives .
Properties
IUPAC Name |
(4-methylsulfanylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS2/c1-22-18-7-5-16(6-8-18)19(21)17-4-2-3-15(13-17)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAKREGJKBTNRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643363 | |
Record name | [4-(Methylsulfanyl)phenyl]{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-98-6 | |
Record name | [4-(Methylsulfanyl)phenyl]{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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